molecular formula C18H12ClN5O B252633 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide

Katalognummer B252633
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: JQIHFSPVAHAQEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound and is also known as BPTP.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide is not yet fully understood. However, researchers have found that this compound has the ability to inhibit certain enzymes and proteins that play a crucial role in the development and progression of various diseases.
Biochemical and physiological effects:
Studies have shown that 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide has various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth and proliferation of infectious microorganisms.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide in lab experiments is its high potency and specificity towards certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its complex synthesis process and high cost.

Zukünftige Richtungen

There are several potential future directions for the research of 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide. Some of the possible directions include:
1. Further investigation of the mechanism of action of this compound and its potential targets.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in the treatment of various diseases.
4. Investigation of the potential side effects and toxicity of this compound.
5. Development of new derivatives of this compound with improved potency and specificity towards certain enzymes and proteins.
In conclusion, 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide is a promising compound with potential applications in various fields of scientific research. Further investigation and research are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesemethoden

The synthesis of 2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide is a complex process that involves several steps. One of the commonly used methods for the synthesis of this compound is the reaction of 2-phenylbenzotriazole with 2-chloronicotinic acid in the presence of a coupling reagent. The reaction is carried out in a solvent such as DMF or DMSO at a specific temperature and pressure.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Eigenschaften

Produktname

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyridine-3-carboxamide

Molekularformel

C18H12ClN5O

Molekulargewicht

349.8 g/mol

IUPAC-Name

2-chloro-N-(2-phenylbenzotriazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H12ClN5O/c19-17-14(7-4-10-20-17)18(25)21-12-8-9-15-16(11-12)23-24(22-15)13-5-2-1-3-6-13/h1-11H,(H,21,25)

InChI-Schlüssel

JQIHFSPVAHAQEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(N=CC=C4)Cl

Kanonische SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(N=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.